molecular formula C17H24N2O12 B13724701 (R,S)-Nornicotine Bitartrate CAS No. 7249-98-1

(R,S)-Nornicotine Bitartrate

Cat. No.: B13724701
CAS No.: 7249-98-1
M. Wt: 448.4 g/mol
InChI Key: AZPBYZSNKVOUQO-UHFFFAOYSA-N
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Description

(R,S)-Nornicotine Bitartrate is a racemic mixture of the enantiomers of nornicotine, a secondary alkaloid derived from nicotine. Nornicotine is structurally analogous to nicotine but lacks the methyl group on the pyrrolidine nitrogen (Fig. 1) . It exists naturally in tobacco (genus Nicotiana) as a minor metabolite of nicotine, accounting for 2%–3% of nicotine’s metabolic clearance . The bitartrate salt form enhances solubility and stability, making it suitable for pharmacological studies .

Nornicotine exhibits chiral properties, with (S)-nornicotine being the dominant enantiomer in tobacco. However, racemic (R,S)-nornicotine is often synthesized for research purposes, as its stereoisomers differ in pharmacological activity .

Properties

CAS No.

7249-98-1

Molecular Formula

C17H24N2O12

Molecular Weight

448.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

AZPBYZSNKVOUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Hydrogenation of Myosmine

One of the primary methods for synthesizing racemic (R,S)-nornicotine involves the catalytic hydrogenation of myosmine. This approach has been documented in patent literature and scientific journals:

  • Myosmine undergoes hydrogenation using palladium on carbon as a catalyst in methanol medium to yield (R,S)-nornicotine with high purity and yield after molecular distillation purification.

  • The reaction conditions typically involve stirring the myosmine with the catalyst in methanol, followed by conventional workup and purification steps including molecular distillation under vacuum to isolate pure (R,S)-nornicotine.

Multi-Step Synthesis from Chiral Precursors

An alternative, more complex synthetic route involves the use of chiral resolving agents and intermediates:

  • Starting from chiral alcohols such as (S)- or (R)-1-(pyridin-3-yl)but-3-en-1-ol, prepared via reactions involving (S)-Ibuprofen as a chiral resolving agent, the synthesis proceeds through several steps including mesylation, azide substitution, and hydroboration to afford enantiomerically enriched nornicotine.

  • The hydroboration of the azide intermediate with borane-tetrahydrofuran complex in the presence of cyclohexene yields (R)- or (S)-nornicotine depending on the starting chiral alcohol.

  • This method enables the preparation of enantiomerically enriched nornicotine, which can then be converted to nicotine via methylation.

Conversion to (R,S)-Nornicotine Bitartrate

The bitartrate salt is typically prepared by reacting racemic (R,S)-nornicotine base with tartaric acid or its derivatives to form the corresponding bitartrate salt. Though direct detailed protocols specifically for the bitartrate salt of nornicotine are scarce, the general approach follows principles similar to nicotine salt formation:

  • The racemic nornicotine base is dissolved in an appropriate solvent such as isopropanol or methanol.

  • Tartaric acid or dibenzoyl-d-tartaric acid is added stoichiometrically to the solution under stirring, promoting salt formation.

  • The mixture is stirred for sufficient time (often at least one hour) to ensure complete salt formation.

  • The resulting suspension is heated and refluxed with added solvents if necessary to obtain a clear solution, which upon cooling precipitates the bitartrate salt.

  • The precipitated salt is collected by filtration and can be recrystallized to improve purity and enantiomeric excess.

Resolution and Purification of this compound

Use of Dibenzoyl-d-Tartaric Acid as Resolving Agent

  • Dibenzoyl-d-tartaric acid has been shown to be an effective resolving agent for racemic nicotine and by extension can be applied to nornicotine salts.

  • The resolution involves forming diastereomeric salts with (R,S)-nornicotine, which have different solubilities allowing separation by crystallization.

  • The process includes stirring the racemic base with the resolving agent in solvents such as isopropanol, ethanol, or methanol, followed by controlled crystallization and filtration.

Solvent Effects on Resolution Efficiency

The choice of solvent significantly affects the yield and chiral purity of the resolved salts. Data from nicotine resolution studies can be indicative:

Solvent Yield (%) Chiral Purity (%)
Methanol Nil Nil
Ethanol 36.4 96.4
Isopropanol * 55.7
n-Butanol * 63.2
Acetonitrile * 63.7
Tetrahydrofuran * 64.2
Acetone 37.2 93.9

* In these solvents, little selectivity was observed with precipitation of both enantiomers.

Optimization with Solvent Mixtures

Mixtures of isopropanol and methanol improved both yield and chiral purity:

Isopropanol : Methanol Ratio Yield (%) Chiral Purity (%)
1.0 : 1.0 42.9 98.6
1.0 : 0.75 60.0 98.7
1.0 : 0.50 57.0 -

Such solvent optimization is critical for scaling up resolution processes.

Analytical Characterization

  • Purity and enantiomeric excess are typically analyzed by gas chromatography and high-performance liquid chromatography with chiral stationary phases.

  • Nuclear magnetic resonance spectroscopy (both ^1H and ^13C NMR) and infrared spectroscopy provide structural confirmation.

  • Molecular distillation is used to purify the free base before salt formation, ensuring high purity of the starting material.

Summary Table of Preparation Methods

Step Method/Conditions Yield / Purity Reference
Hydrogenation of Myosmine Pd/C catalyst, methanol, molecular distillation High yield, >94% purity
Chiral synthesis via alcohol Multi-step: mesylation, azide substitution, hydroboration Moderate yields (~64%), enantioselective
Salt formation with tartaric acid Stirring racemic base with tartaric acid in isopropanol Variable yield, chiral purity depends on solvent
Resolution with dibenzoyl-d-tartaric acid Crystallization from isopropanol/methanol mixtures Up to 60% yield, >98% chiral purity

Chemical Reactions Analysis

Types of Reactions: (R,S)-Nornicotine Bitartrate undergoes various chemical reactions, including:

    Oxidation: Conversion to nornicotine N-oxide using oxidizing agents like hydrogen peroxide

    Reduction: Reduction to dihydronornicotine using reducing agents such as lithium aluminum hydride

    Substitution: N-alkylation reactions to form N-substituted derivatives

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, room temperature

    Reduction: Lithium aluminum hydride, anhydrous ether, reflux

    Substitution: Alkyl halides, base (e.g., sodium hydride), solvent (e.g., DMF), room temperature

Major Products:

    Oxidation: Nornicotine N-oxide

    Reduction: Dihydronornicotine

    Substitution: N-alkylated nornicotine derivatives

Scientific Research Applications

Pharmaceutical Research

(R,S)-Nornicotine Bitartrate serves as a valuable tool compound in the study of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in numerous neurological processes, including neurotransmitter release and neuronal excitability. Research indicates that this compound interacts with various nAChR subtypes, suggesting potential therapeutic benefits for conditions such as:

  • Alzheimer's Disease : Modulation of cholinergic signaling may improve cognitive function.
  • Schizophrenia : Its receptor activity could help in managing symptoms related to this disorder.

In vitro studies have shown that this compound can enhance synaptic plasticity, which is essential for learning and memory processes.

Neuropharmacology

The compound's interaction profile with nAChRs highlights its importance in neuropharmacology. Compared to nicotine, this compound exhibits a better pharmacokinetic profile and lower toxicity, making it a candidate for therapeutic applications targeting cholinergic systems. Some key findings include:

  • Cognitive Enhancement : Studies suggest that it may enhance cognitive functions and provide neuroprotective effects.
  • Potential for Analgesia : The enantiomers of nornicotine have been characterized for their analgesic properties and side effects, indicating possible applications in pain management .

Organic Synthesis

This compound has demonstrated catalytic properties in organic synthesis, particularly in aldol reactions under physiological conditions. This suggests its potential utility as a catalyst in various chemical reactions, which could lead to the development of new synthetic pathways for pharmaceuticals and other compounds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure TypeKey Characteristics
NicotineAlkaloidPrimary psychoactive component of tobacco; potent nAChR agonist.
NornicotineAlkaloidMetabolite of nicotine; less toxic; variable receptor activity.
CotinineAlkaloidMajor metabolite of nicotine; longer half-life than nicotine.
AnabasineAlkaloidFound in tobacco; exhibits similar receptor activity but less potent.
MyosmineAlkaloidPresent in tobacco; lower affinity for nAChRs compared to nicotine.

This table illustrates that this compound's specific stereochemistry and improved pharmacokinetic properties distinguish it from other related compounds.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Cognitive Function Studies : Research indicates that administration of this compound can lead to improvements in cognitive tasks associated with memory and learning.
  • Neuroprotection : Animal models have shown promising results regarding the neuroprotective effects of this compound against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (R,S)-Nornicotine Bitartrate involves its interaction with nicotinic acetylcholine receptors in the nervous system. It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This interaction leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine.

Comparison with Similar Compounds

Structural and Spectroscopic Properties

Nicotine vs. Nornicotine
  • Structural Differences: Nornicotine is the N-demethylated derivative of nicotine. This absence of the methyl group alters its molecular interactions and receptor binding .
  • Spectroscopy: UV Absorption: Both compounds show similar UV absorption spectra in the 280–220 nm range, with bathochromic shifts upon acidification due to pyridyl protonation . Electronic Circular Dichroism (ECD): (S)-Nornicotine exhibits weaker ECD signals than (S)-nicotine. For example, the negative Cotton effect at 263 nm (associated with the π–π* transition) is less intense in nornicotine. Acidification diminishes the n–π* transition band (~240 nm) in both compounds .

Table 1: Key Spectroscopic Differences

Property (S)-Nicotine (S)-Nornicotine
ECD Intensity (263 nm) Strong negative Weak negative
n–π* Transition (~240 nm) Broad positive band Diminished on acidification
Charge Transfer Band (~206 nm) Negative peak Ill-defined

Pharmacological Activity

Nicotine vs. Nornicotine vs. Cotinine
  • Receptor Activation: Nicotine: Full agonist at nicotinic acetylcholine receptors (nAChRs), mediating addiction and withdrawal alleviation . Nornicotine: Partial agonist with nicotine-like effects in withdrawal assays (e.g., reduces somatic signs in mice) but lower potency . Cotinine: Inactive at nAChRs; fails to alleviate withdrawal symptoms .
  • Metabolism: Nicotine is primarily metabolized to cotinine (70%–80%) via CYP2A6, while nornicotine formation is minor (2%–3%) .

Table 2: Pharmacological Comparison

Compound nAChR Activity Withdrawal Alleviation Metabolic Prevalence
Nicotine Full agonist Yes Parent compound
Nornicotine Partial agonist Yes 2%–3% of nicotine
Cotinine Inactive No 70%–80% of nicotine
Nornicotine vs. Other Tobacco Alkaloids
  • Anatabine: Uniquely activates NRF2 (a cytoprotective pathway) at 250 μM, unlike nornicotine, anabasine, or cotinine .
  • Anabasine : Shares structural similarity but lacks significant nAChR-mediated behavioral effects in withdrawal models .

Stereoisomer-Specific Effects

  • (S)- vs. (R)-Nornicotine: (S)-Nornicotine mimics (S)-nicotine’s effects but with reduced potency. In dogs, (S)-nornicotine increases fixed-interval response rates at low doses, while (R)-nornicotine shows transient effects . Racemic (R,S)-nornicotine exhibits intermediate activity, suggesting enantiomer interactions .

Table 3: Stereoisomer Activity in Dogs

Compound FI Response Rate (Low Dose) Heart Rate Duration
(S)-Nornicotine Increased Sustained increase
(R)-Nornicotine Transient increase Brief increase
(R,S)-Nornicotine Moderate increase Intermediate

Therapeutic and Toxicological Considerations

  • Therapeutic Potential: Nornicotine’s ability to alleviate nicotine withdrawal suggests utility in smoking cessation therapies, though its lower potency and enantiomer-specific effects require optimization .
  • Toxicity: While nornicotine shares nicotine’s lysosomotropic properties (e.g., inducing morphological changes), its low systemic levels in vivo minimize toxicity under normal metabolic conditions .

Q & A

Basic: What analytical methods are recommended for validating the purity and concentration of (R,S)-Nornicotine Bitartrate in preclinical formulations?

Answer: High-performance liquid chromatography (HPLC) is the gold standard for purity validation. Key parameters include:

  • Mobile phase: A mixture of acetonitrile, water, and triethylamine (e.g., 300:700:1 v/v) with 0.025 N hydrochloric acid .
  • Standard preparation: Dissolve USP Nicotine Bitartrate Dihydrate RS (or analogous reference standards) to create a calibration curve, adjusting for molecular weight differences between nicotine (162.23 g/mol) and nornicotine .
  • System suitability: Include degradation studies (e.g., exposure to hydrogen peroxide) to assess peak resolution and specificity .
    Report purity as a percentage of the theoretical maximum, adjusting for anhydrous vs. hydrated forms .

Basic: How can researchers design dose-response studies for this compound in rodent models?

Answer:

  • Dose selection: Start with pilot studies using 0.1–0.2 mg/kg (intraperitoneal) to establish baseline neurobehavioral effects, as demonstrated in nicotine bitartrate studies .
  • Control groups: Include saline-injected controls and account for strain-specific responses (e.g., Wistar-Kyoto rats show distinct depressive-behavior profiles) .
  • Behavioral endpoints: Use validated assays like the forced swim test (FST) or locomotor activity monitoring, ensuring standardized environmental conditions .

Advanced: How can conflicting data on cytochrome P450 (CYP) induction by this compound be resolved?

Answer: Contradictions may arise from tissue-specific CYP regulation. A systematic approach includes:

  • Tissue microsome analysis: Compare CYP2B1/2 activity in brain regions (e.g., frontal cortex vs. cerebellum) and liver using substrates like benzyloxyresorufin (BROD) .
  • Dose-dependent protocols: Administer 1.76 mg/kg subcutaneously twice daily for 10 days to mimic chronic exposure, then quantify P450 content via Western blot .
  • Control for metabolites: Use LC-MS/MS to distinguish nornicotine from cotinine or other degradation products that may independently modulate CYP .

Advanced: What strategies optimize salt form selection for this compound in inhalation therapies?

Answer: Adapt methodologies from nicotine salt studies:

  • Physicochemical screening: Compare bitartrate, salicylate, and fumarate salts for aerosol stability, evaporation loss, and particle size (aim for 1–5 µm for deep lung delivery) .
  • Preclinical toxicology: Use in vitro epithelial cell models (e.g., Calu-3) to assess mucosal irritation and cytokine release .
  • Purity thresholds: Ensure aerosolized formulations exceed 99% purity via HPLC-UV, with residual solvent levels compliant with ICH Q3C guidelines .

Basic: What in vitro models are suitable for studying this compound’s cholinergic activity?

Answer:

  • Cell lines: SH-SY5Y neuroblastoma cells for nicotinic acetylcholine receptor (nAChR) binding assays .
  • Radioligand displacement: Use [³H]-epibatidine to quantify α4β2 nAChR affinity, normalizing to nicotine’s IC50 .
  • Calcium imaging: Measure intracellular Ca²⁺ flux in HEK293 cells expressing human nAChR subunits to assess functional potency .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

  • Quality control (QC): Implement NMR (¹H/¹³C) and chiral HPLC to confirm enantiomeric purity (R,S ratio) and exclude tartaric acid residuals .
  • Accelerated stability testing: Store batches at 40°C/75% RH for 6 months, monitoring degradation products (e.g., nornicotine oxide) via LC-MS .
  • Interlaboratory validation: Share samples with independent labs using harmonized USP protocols for assay reproducibility .

Advanced: What experimental designs mitigate confounding factors in neuropharmacokinetic studies of this compound?

Answer:

  • Cerebrospinal fluid (CSF) sampling: Use microdialysis in freely moving rodents to measure real-time brain penetration, correcting for protein binding .
  • Sex-specific dosing: Adjust for progesterone interactions by timing experiments to the follicular phase in female subjects, as shown in nicotine studies .
  • Metabolite profiling: Quantify norcotinine and other metabolites in plasma and brain homogenates to distinguish parent drug effects from metabolic byproducts .

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